molecular formula C19H18N2O3 B2841529 (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)acrylamide CAS No. 358313-02-7

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)acrylamide

Cat. No. B2841529
CAS RN: 358313-02-7
M. Wt: 322.364
InChI Key: ZETIWHNWNJTZOS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)acrylamide, also known as 2C-DMA, is an acrylamide derivative that has been used in scientific research as an agonist of the 5-HT2A serotonin receptor. It is a potent agonist of the 5-HT2A receptor, with an EC50 of 1.2 nM and a Ki of 0.2 nM. It has been used in a variety of studies, including those looking at the effects of serotonin on behavior, cognition, and neurochemistry. It has also been used to assess the effects of serotonin on drug-seeking behavior, anxiety, and depression.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Acrylamide derivatives undergo various chemical reactions that are pivotal in organic synthesis. For instance, studies have shown that acrylamide compounds can participate in O,N and N,N double rearrangement reactions. These processes involve the condensation with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester to yield oxazinones and diazinones, showcasing the reactivity and versatility of acrylamide derivatives in synthesizing heterocyclic compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photovoltaic Applications

In the realm of renewable energy, acrylamide derivatives have been explored as organic sensitizers for solar cell applications. Novel organic sensitizers, which include acrylamide functionalities, have demonstrated high incident photon to current conversion efficiency when anchored onto TiO2 films. Such materials have shown potential in improving the efficiency of dye-sensitized solar cells, highlighting the role of acrylamide derivatives in advancing photovoltaic technologies (Kim et al., 2006).

Material Science and Polymer Chemistry

Acrylamide derivatives are also significant in the field of material science and polymer chemistry. For example, they have been used in the synthesis of pyrimidine derivatives by reacting with amides, showcasing their utility in creating polyfunctionalized pyrimidines with potential applications in various material science domains (Kohra, Tominaga, & Hosomi, 1988). Additionally, acrylamide derivatives have been studied for their role in the synthesis and characterization of new compounds for use as corrosion inhibitors, illustrating their importance in materials protection and extending the lifespan of metals in corrosive environments (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-11-17(23-2)7-8-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETIWHNWNJTZOS-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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